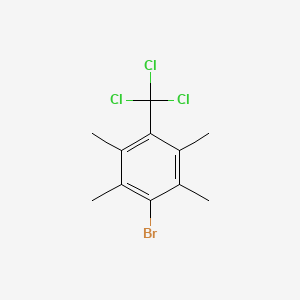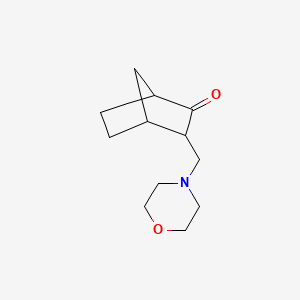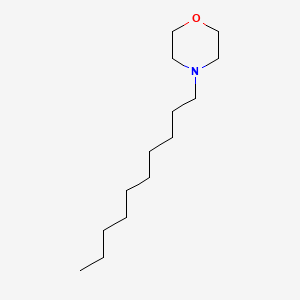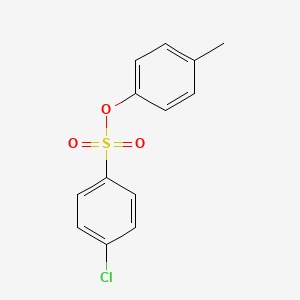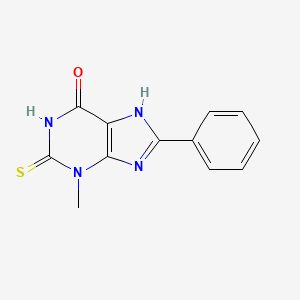
N-(1-tosyl-2,2,2-trichloro-ethyl)iminodichloromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is a chemical compound with the molecular formula C10H8Cl5NO2S and a molecular weight of 383.51 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a sulfonyl group, and a carbonimidic dichloride moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 4-methylbenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different functional groups.
Oxidation Reactions: Oxidation can result in the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloromethyl group is highly reactive and can be readily replaced by various nucleophiles. The sulfonyl group enhances the electrophilicity of the carbonimidic dichloride moiety, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-1-(phenylsulfonyl)ethylcarbonimidic dichloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide: Contains a formamide group and a 4-chlorophenoxy group.
2,2,2-Trichloro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-acetamide: Contains an acetamide group and a 4-methoxy-phenylamino group.
Uniqueness
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C10H8Cl5NO2S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
1,1-dichloro-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]methanimine |
InChI |
InChI=1S/C10H8Cl5NO2S/c1-6-2-4-7(5-3-6)19(17,18)8(10(13,14)15)16-9(11)12/h2-5,8H,1H3 |
Clé InChI |
MPKKQPIXYDARBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






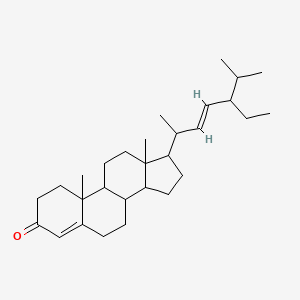
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
